

Application Notes and Protocols: Crystallization and X-ray Structure Determination of Kelch Domains

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Compound of Interest

Compound Name: *Kelch domain*

Cat. No.: *B1575350*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Kelch domains are evolutionarily conserved protein-protein interaction modules found in a large superfamily of proteins.[1][2] These domains are characterized by the presence of multiple "Kelch repeats," typically 44 to 56 amino acids in length, which fold into a distinctive six-bladed β -propeller structure.[1][3] Each blade of the propeller is composed of four antiparallel β -strands.[3] **Kelch domain**-containing proteins are implicated in a wide array of cellular processes, including cytoskeletal arrangement, cell morphology regulation, and protein degradation.[1] A significant function of many Kelch-like (KLHL) proteins is to act as substrate-specific adaptors for Cullin3 (CUL3)-based E3 ubiquitin ligase complexes, thereby targeting specific proteins for ubiquitination and subsequent proteasomal degradation.[1][4][5][6]

A prominent example is the Kelch-like ECH-associated protein 1 (Keap1), which plays a critical role in the cellular response to oxidative stress.[7][8] Keap1 binds to the transcription factor Nrf2 via its **Kelch domain**, leading to the ubiquitination and degradation of Nrf2.[7][9][10] Under oxidative stress, this interaction is disrupted, allowing Nrf2 to accumulate and activate the expression of antioxidant response element (ARE)-dependent genes.[7][11] Given their crucial roles in cellular signaling and their association with various diseases, including cancer and myopathies, **Kelch domains** are attractive targets for therapeutic drug design.[1][4][7][12]

These application notes provide a detailed guide to the crystallization and X-ray structure determination of **Kelch domains**, using the well-characterized Keap1 **Kelch domain** as a primary example. The protocols outlined below cover protein expression and purification, crystallization, and X-ray diffraction data collection and processing.

Data Presentation

Table 1: Summary of Expression and Purification of Kelch Domains

Parameter	Human Keap1 Kelch Domain	Human NS1-BP Kelch Domain
Construct	Residues 321-609	Residues 330-642
Expression Vector	pET15b	pET-28a (modified)
Host Strain	E. coli BL21(DE3)pLysS	E. coli BL21 (DE3)
Induction	1 mM IPTG	0.2 mM IPTG
Purification Steps	Ni-NTA affinity chromatography, Mono Q anion exchange	Ni-NTA affinity chromatography, Gel filtration (Superdex 200)
Yield	~6 mg/L of culture	Not specified
Final Buffer	20 mM Tris-HCl pH 7.5, 5 mM DTT	20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT

Data synthesized from multiple sources providing common methodologies.

Table 2: Crystallization Conditions for Kelch Domains

Parameter	Human Keap1 Kelch Domain	Human NS1-BP Kelch Domain
Protein Concentration	10 mg/mL	10 mg/mL
Method	Hanging-drop vapor diffusion	Sitting-drop vapor diffusion
Reservoir Solution	4% PEG 4000, 100 mM Na HEPES pH 7.5	0.1 M MES pH 6.5, 25% PEG 550 MME
Drop Ratio (Protein:Reservoir)	1:1 (2 μ L : 2 μ L)	1:1 (1 μ L : 1 μ L)
Temperature	277 K (4°C)	293 K (20°C)
Crystal Growth Time	7-10 days	3-5 days
Cryoprotectant	Reservoir solution with 40% saturated sucrose	Reservoir solution with 25% glycerol

Data for Human Keap1 **Kelch Domain** from[\[13\]](#). Data for Human NS1-BP **Kelch Domain** represents typical conditions and may vary.

Table 3: X-ray Diffraction Data Collection and Refinement Statistics

Parameter	Human Keap1 Kelch Domain	Human NS1-BP Kelch Domain	Dimeric Keap1 Kelch Domain
PDB ID	1U6D	5Z1Q	8X34
X-ray Source	Synchrotron	Synchrotron	Turkish Light Source 'Turkish DeLight'
Wavelength (Å)	Not specified	0.9793	Not specified
Space Group	P6 ₅ 22	P3 ₂ 21	P2 ₁ 2 ₁ 2 ₁
Unit Cell Parameters (Å)	a=b=102.95, c=55.21	a=b=61.56, c=140.58	a=75.64, b=75.86, c=218.65
Resolution (Å)	1.85	1.98	3.0
R-work / R-free (%)	Not specified	18.9 / 22.5	Not specified
Completeness (%)	Not specified	98.93	Not specified
Multiplicity	Not specified	20.9	Not specified
	Not specified	20.64	Not specified

Data for Human Keap1 **Kelch Domain** from[7][13]. Data for Human NS1-BP **Kelch Domain** from[3]. Data for Dimeric Keap1 **Kelch Domain** from[9].

Experimental Protocols

Protocol 1: Expression and Purification of the Human Keap1 Kelch Domain (residues 321-609)

- Cloning and Transformation:
 - The cDNA encoding the human Keap1 **Kelch domain** (residues 321-609) is cloned into a pET15b vector, which incorporates an N-terminal His-tag.[13]
 - The resulting plasmid is used to transform E. coli BL21(DE3)pLysS cells.[13]
- Protein Expression:

- Grow the transformed cells in Luria-Bertani (LB) medium at 37°C to an optical density at 600 nm (OD₆₀₀) of approximately 0.6.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[\[13\]](#)
- Continue to culture the cells for 3-4 hours post-induction.[\[13\]](#)
- Harvest the cells by centrifugation and store the cell pellet at -80°C.
- Purification:
 - Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
 - Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
 - Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
 - Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
 - Elute the His-tagged **Kelch domain** with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
 - For further purification, perform anion exchange chromatography using a Mono Q column.[\[13\]](#)
 - Pool the fractions containing the pure protein and dialyze against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM DTT).[\[13\]](#)
 - Concentrate the protein to 10 mg/mL for crystallization trials.[\[13\]](#)

Protocol 2: Crystallization of the Keap1 Kelch Domain by Vapor Diffusion

- Hanging-Drop Setup:

- Use 24-well crystallization plates.
- Pipette 500 μ L of the reservoir solution (4% PEG 4000, 100 mM Na HEPES pH 7.5) into each well.[\[13\]](#)
- On a siliconized glass coverslip, mix 2 μ L of the Keap1 **Kelch domain** protein solution (10 mg/mL) with 2 μ L of the reservoir solution.[\[13\]](#)
- Invert the coverslip and seal the well.
- Incubate the plates at 277 K (4°C).[\[13\]](#)
- Crystals should appear within 7-10 days.[\[13\]](#)
- Sitting-Drop Setup (Alternative):
 - This method is also commonly used and involves placing the protein-precipitant drop on a pedestal within the well.
 - Mix 1 μ L of protein solution with 1 μ L of reservoir solution on the pedestal.
 - Seal the well and incubate as described for the hanging-drop method.

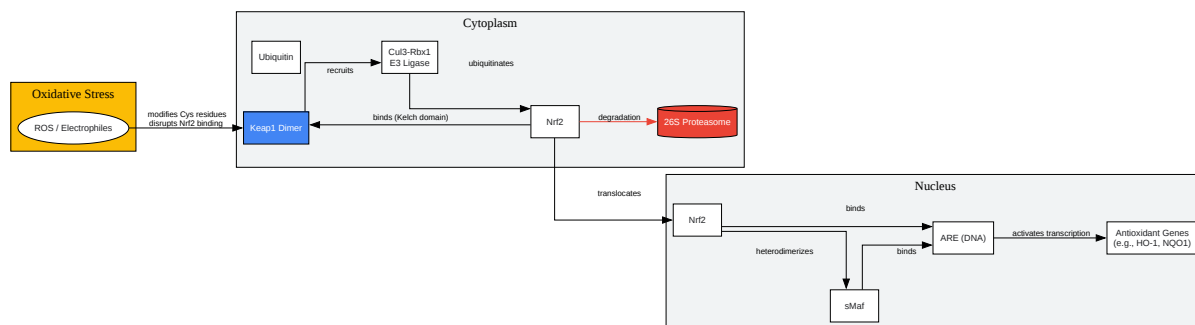
Protocol 3: X-ray Data Collection and Processing

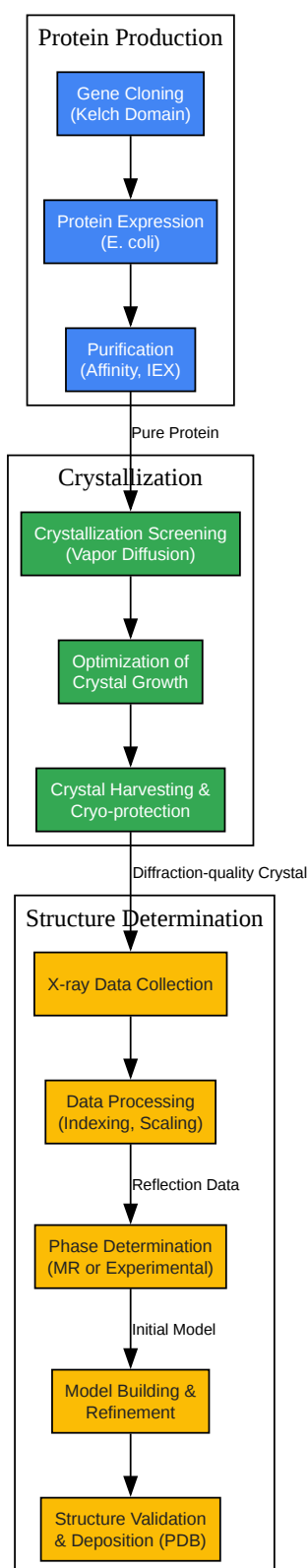
- Crystal Harvesting and Cryo-protection:
 - Carefully loop a single crystal out of the drop.
 - Briefly transfer the crystal to a cryoprotectant solution to prevent ice formation during flash-cooling. A suitable cryoprotectant for Keap1 crystals is the reservoir solution supplemented with 40% saturated sucrose.[\[13\]](#)
 - Flash-cool the crystal in liquid nitrogen.
- Data Collection:
 - Mount the cryo-cooled crystal on a goniometer in the X-ray beamline.

- Collect a series of diffraction images by rotating the crystal in the X-ray beam.^[14] The total rotation range and exposure time per image will depend on the crystal's diffraction quality and the X-ray source.^[3]
- Data Processing:
 - Indexing and Integration: Use software such as MOSFLM or HKL2000 to determine the unit cell parameters and space group (indexing) and to measure the intensity of each diffraction spot (integration).^{[15][16]}
 - Scaling and Merging: Scale and merge the integrated intensities from all images to create a final dataset of unique reflections with their corresponding intensities and standard deviations. This step also provides important statistics on data quality (e.g., R-merge, completeness,).^[17]
- Structure Solution and Refinement:
 - Phase Determination:
 - Molecular Replacement (MR): If a structure of a homologous protein is available, it can be used as a search model to solve the phase problem.
 - Experimental Phasing (e.g., MAD/SAD): If no suitable search model exists, experimental phasing methods can be used. This often involves preparing selenomethionine-substituted protein crystals.^[13]
 - Model Building and Refinement:
 - An initial atomic model is built into the electron density map using software like Coot.
 - The model is then refined using programs like PHENIX or REFMAC5 to improve the fit to the experimental data and to ensure ideal stereochemistry.

Mandatory Visualizations

Keap1-Nrf2 Signaling Pathway





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